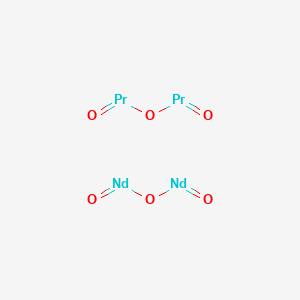
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid, also known as 5,5,5-Trifluoro-DL-leucine, is an analog of L-leucine amino acid . It is often used to synthesize highly fluorinated peptides . It can be incorporated into the coiled-coil peptides to increase their thermal stability .
Molecular Structure Analysis
The molecular formula of 2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid is C6H7F6NO2 . The molecular weight is 239.12 . The SMILES notation is O=C(O)C(N)CC(C(F)(F)F)C(F)(F)F .Wissenschaftliche Forschungsanwendungen
Protein Incorporation : The compound has been used in the incorporation of fluorinated derivatives of isoleucine into proteins. For instance, it was successfully introduced into murine dihydrofolate reductase and murine interleukin-2 in an Escherichia coli host strain, demonstrating that fluorinated proteins can fold into stable and functional structures (Wang, Tang, & Tirrell, 2003).
Inhibitors of Nitric Oxide Synthases : Research indicates the use of related 2-amino-5-azolylpentanoic acids as inhibitors of nitric oxide synthases (NOS). The study identified specific compounds as potent inhibitors against different rat and human-derived NOS isoforms (Ulhaq et al., 1998).
Synthesis of Fluorinated Amino Acids : Another study focused on the stereoselective syntheses of valuable fluorinated amino acids, starting from related compounds. This synthesis method is significant for producing configurationally pure hydrochloride salts of these amino acids (Pigza, Quach, & Molinski, 2009).
Chromogenic Protease Substrates : The compound has been used in the development of oligopeptides for sequence-specific chromogenic protease substrates. This research is relevant for detecting HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Chemical Properties of Derivatives : A study explored the chemical properties of trifluoromethyl-substituted heteroolefins, including compounds related to 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid, highlighting their potential in various chemical applications (Haas, Lieb, & Schelvis, 1997).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZLMQYCEWHPPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl-L-ornithyl-L-valyl-L-ornithyl- L-Leucine](/img/no-structure.png)
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)




![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
![(2S,4S,7R,8S,9S,12R,13R,16R,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B1144095.png)